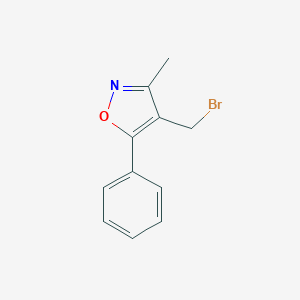

4-(Bromomethyl)-3-methyl-5-phenylisoxazole

概要

説明

4-(Bromomethyl)-3-methyl-5-phenylisoxazole (CAS RN: 113841-59-1) is a brominated isoxazole derivative with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.10 g/mol . It features a bromomethyl (-CH₂Br) group at the 4-position, a methyl (-CH₃) group at the 3-position, and a phenyl ring at the 5-position of the isoxazole core. The compound has a melting point of 72°C and is commercially available in purities up to 95% (e.g., from TFS Chemical) at a price of ¥40,300 per gram . Its bromomethyl group makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions.

準備方法

合成経路と反応条件

ピリジニウムジクロメートは、水中の三酸化クロム溶液にピリジンを加えることによって合成できます。反応は以下のとおりです。

5\text{H}_5\text{N} + \text{CrO}_3 + \text{H}_2\text{O} \rightarrow \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} 2 C5H5N+CrO3+H2O→[C5H5NH]2[Cr2O7]

工業的製造方法

工業的な設定では、ピリジニウムジクロメートは同様の方法で、ただしより大規模に生産されます。反応条件は、製品の高収率と純度を確保するために慎重に制御されます。 この化合物は次に結晶化され、乾燥されてさまざまな用途で使用されます {_svg_2}.

化学反応の分析

反応の種類

ピリジニウムジクロメートは、主に酸化剤として使用されます。それは酸化反応を起こし、第一級アルコールをアルデヒドに、第二級アルコールをケトンに変換します。 この化合物は、ピリジニウムクロロクロメートよりも酸性度が低いため、酸に敏感な基質の酸化に適しています .

一般的な試薬と条件

ピリジニウムジクロメートを使用した酸化反応は、通常、室温でジクロロメタン中で行われます。 この試薬は、さまざまな官能基と互換性があり、分子の他の部分を影響を与えることなく選択的酸化を可能にします .

生成される主要な生成物

ピリジニウムジクロメートとの酸化反応から生成される主要な生成物は、アルデヒドとケトンです。 たとえば、エタノールの酸化はアセトアルデヒドを生成し、イソプロパノールの酸化はアセトンを生成します .

科学研究への応用

ピリジニウムジクロメートは、科学研究で幅広い用途があります。

化学: アルコールをアルデヒドおよびケトンに選択的に酸化するために、有機合成に使用されます。

生物学: 生物学的研究では、ピリジニウムジクロメートは、生体分子の酸化と酸化ストレスが細胞に与える影響を研究するために使用されます.

科学的研究の応用

Biological Activities

Antioxidant Properties

Research indicates that derivatives of isoxazole compounds exhibit notable antioxidant properties. For instance, certain substituted isoxazoles have been tested in models such as Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant activity compared to traditional antioxidants like quercetin . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds similar to 4-(Bromomethyl)-3-methyl-5-phenylisoxazole have shown promise as inhibitors of specific kinases involved in cancer progression. In one study, a related compound exhibited >200-fold selectivity over other kinases, indicating its potential as a targeted cancer therapy . The development of isoxazole-based kinase inhibitors has been linked to enhanced efficacy in chemotherapy regimens.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of isoxazole derivatives. A study focusing on aminothiazoles demonstrated their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative conditions . This opens avenues for further exploration of isoxazoles in treating neurodegenerative diseases.

Case Study 1: Antioxidant Activity

A comprehensive study evaluated the antioxidant capacity of various isoxazole derivatives, including those related to this compound. The results indicated that specific substitutions on the isoxazole ring significantly enhanced antioxidant activity, with some derivatives outperforming established antioxidants .

Case Study 2: Cancer Therapeutics

In preclinical trials, a derivative of this compound was tested for its ability to inhibit ATR kinase. The findings revealed potent inhibition at nanomolar concentrations, leading to increased sensitivity of cancer cells to DNA-damaging agents . This case underscores the therapeutic potential of isoxazoles in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Antioxidant | Isoxazole Derivative A | 15 | Compared to Quercetin |

| ATR Kinase Inhibition | Isoxazole Derivative B | 0.5 | >200-fold over P450s |

| Neuroprotective | Isoxazole Derivative C | 0.94 | Effective in vivo |

作用機序

ピリジニウムジクロメートがその酸化効果を発揮する機序には、ジクロメートイオンから基質への酸素原子の移動が含まれます。反応は、クロメートエステル中間体の形成を含む一連のステップを経て進行し、続いて炭素-水素結合の開裂と炭素-酸素二重結合の形成が続きます。全体的な反応は、以下のように表すことができます。

2\text{OH} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_7\text{]} \rightarrow \text{RCHO} + \text{[C}_5\text{H}_5\text{NH]}_2\text{[Cr}_2\text{O}_6\text{]} + \text{H}_2\text{O} RCH2OH+[C5H5NH]2[Cr2O7]→RCHO+[C5H5NH]2[Cr2O6]+H2O

類似の化合物との比較

ピリジニウムジクロメートは、しばしばピリジニウムクロロクロメート(PCC)と比較されます。これは、もう1つのクロムベースの酸化剤です。両方の化合物は、類似の特性を共有しており、アルコールをアルデヒドとケトンに酸化するために使用されます。 ピリジニウムジクロメートは、ピリジニウムクロロクロメートよりも酸性度が低いため、酸に敏感な基質の酸化に適しています {_svg_8} .

類似の化合物

ピリジニウムクロロクロメート(PCC): ピリジニウムジクロメートに似ていますが、より酸性です。

三酸化クロム(CrO₃): さまざまな酸化反応で使用される強力な酸化剤です。

二クロム酸カリウム(K₂Cr₂O₇): 有機合成において酸化剤として使用されるもう1つのジクロメート塩.

類似化合物との比較

Positional Isomers: 4-(Bromomethyl)-5-methyl-3-phenylisoxazole

Key Differences :

- Structure : The bromomethyl and methyl groups are swapped between positions 4 and 5 (CAS RN: 180597-83-5) .

- Physical Properties : Lower melting point (61–63°C ) compared to the target compound (72°C), highlighting the impact of substituent positioning on crystal packing .

- Commercial Availability : Priced lower (¥32,900 per gram ) but with higher purity (97%), suggesting differences in synthetic accessibility .

| Property | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole |

|---|---|---|

| CAS RN | 113841-59-1 | 180597-83-5 |

| Melting Point | 72°C | 61–63°C |

| Molecular Weight | 252.10 g/mol | 252.10 g/mol |

| Price (1g) | ¥40,300 | ¥32,900 |

| Purity | 95% | 97% |

Bromophenyl-Substituted Isoxazoles

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS RN: 91182-60-4)

- Structure : Replaces the bromomethyl group with a carboxylic acid (-COOH) and introduces a 4-bromophenyl substituent .

- Molecular Weight : 282.09 g/mol, higher due to the bromophenyl and carboxylic acid groups.

- Applications : Used as a precursor for amide or ester derivatives in drug discovery .

Methyl 3-(4-Bromophenyl)isoxazole-5-carboxylate (CAS RN: 377053-86-6)

- Structure : Contains a methyl ester (-COOCH₃) and a 4-bromophenyl group .

- Reactivity : The ester group enhances solubility in organic solvents, making it suitable for coupling reactions.

Multi-Brominated Isoxazoles

4-Bromo-5-(bromomethyl)-3-methylisoxazole (CAS RN: 53257-36-6)

- Structure : Features two bromine atoms (at positions 4 and 5) and a methyl group .

- Molecular Formula: C₅H₅Br₂NO (MW: 254.91 g/mol).

- Reactivity : The dual bromine substitution increases electrophilicity, enabling sequential substitution reactions.

Functionalized Derivatives

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

- Structure : Incorporates a bromothiophene ring and a carboxamide group .

- Applications: Potential pharmacological activity due to the diethylamino-phenyl moiety, which is common in receptor-targeting compounds.

Structural and Reactivity Trends

- Positional Isomerism : Swapping substituent positions (e.g., bromomethyl vs. methyl) alters melting points and intermolecular interactions .

- Electron-Withdrawing Groups : Bromine and carboxylic acid groups enhance electrophilicity, directing reactivity toward nucleophilic substitution or cross-coupling .

- Biological Relevance : Carboxamide and ester derivatives (e.g., 39l, 377053-86-6) are frequently explored in drug development due to improved bioavailability .

生物活性

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the bromomethyl group enhances its reactivity, allowing for various biological interactions. The molecular formula is C11H10BrN2O, with a molecular weight of approximately 272.11 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in animal models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromomethyl Group | Enhances lipophilicity and cellular uptake |

| Methyl Substitution at C3 | Increases potency against certain pathogens |

| Phenyl Group at C5 | Contributes to anticancer activity |

Research has demonstrated that modifications to the isoxazole ring can significantly influence the compound's efficacy and selectivity against specific biological targets.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .

- Anticancer Studies : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure . This highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : An animal model of inflammation demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, bromomethyl derivatives of isoxazoles can be synthesized via refluxing with brominating agents under acidic conditions. describes a similar approach using glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Optimization may involve adjusting stoichiometry, reaction time (e.g., 4–6 hours), or catalysts (e.g., HBr or PBr₃ for bromination). Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm its identity and purity?

Key techniques include:

- Melting Point Analysis : The compound has a reported melting point of 72°C ( ), which serves as a preliminary identifier.

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the bromomethyl group (δ ~4.3 ppm for -CH₂Br) and aromatic protons .

- Mass Spectrometry : Molecular ion peaks at m/z 252.10 (C₁₁H₁₀BrNO) validate the molecular formula .

- TLC : Used to monitor reaction progress and assess purity .

Q. What are the critical safety considerations when handling this compound?

The bromomethyl group is reactive and may pose toxicity risks. Use personal protective equipment (PPE), work in a fume hood, and avoid contact with skin/eyes. Storage should be in dry, airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and crystal packing. For isoxazole derivatives, SHELX programs (e.g., SHELXL) are widely used for refinement. highlights SHELX’s robustness in small-molecule crystallography, enabling detection of bromine atom positioning and isoxazole ring planarity . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic methods are most effective for analyzing electronic and steric effects in derivatives of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹).

- UV-Vis Spectroscopy : Reveals π→π* transitions in the phenyl and isoxazole rings, useful for studying electronic interactions .

- DFT Calculations : Pair with experimental data to model electron density distributions and predict reactivity .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

The bromomethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies using NMR or HPLC can track substituent effects. For example, outlines pyrazole thiourea synthesis via similar intermediates, where bromine acts as a leaving group. Monitoring by ¹H NMR (e.g., disappearance of -CH₂Br signals) confirms reaction progression .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Chiral auxiliaries or catalysts (e.g., palladium with BINAP ligands) can induce asymmetry. demonstrates bromocyclization of allyl oximes using enantioselective conditions, yielding isoxazolidinones with >90% enantiomeric excess (ee). Chiral HPLC or polarimetry validates enantiopurity .

Q. How do structural modifications impact biological activity in isoxazole derivatives?

Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) may enhance antibacterial activity. validates SAR via in vitro assays, showing triazole-thiol derivatives with IC₅₀ values <10 µM against microbial strains .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate data?

Some sources report mp = 72°C ( ), while others cite 61–63°C for similar analogs (). Differences arise from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure recrystallization from the same solvent (e.g., ethanol/water) .

Q. Conflicting reactivity in bromomethyl-substituted isoxazoles: Are these due to steric or electronic factors?

Steric hindrance from the 3-methyl group may slow nucleophilic substitutions compared to unsubstituted analogs. Computational modeling (e.g., molecular electrostatic potential maps) and kinetic studies (Arrhenius plots) can isolate contributing factors .

Q. Methodological Recommendations

- Synthetic Protocols : Use anhydrous conditions and inert atmospheres for bromination steps .

- Crystallography : Employ high-resolution detectors (e.g., CCD) and SHELXL for refinement .

- Biological Assays : Include positive controls (e.g., sulfamethoxazole) and replicate experiments to ensure statistical significance .

特性

IUPAC Name |

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVZUOBUPWFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380150 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113841-59-1 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。